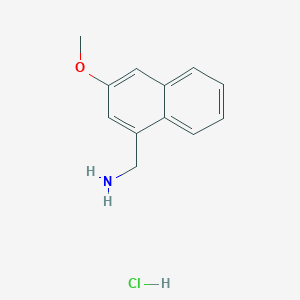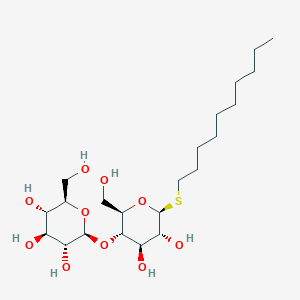
Decylbeta-D-thiomaltopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decylbeta-D-thiomaltopyranoside is a non-ionic detergent with the empirical formula C22H42O10S and a molecular weight of 498.63 g/mol . It is primarily used in the purification, extraction, and solubilization of membrane-bound proteins while maintaining their native structure . This compound is known for its ability to increase solubilization by dissociating aggregates and can be easily removed by dialysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decylbeta-D-thiomaltopyranoside typically involves the reaction of decyl alcohol with thiomaltose under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the thioglycosidic bond . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Decylbeta-D-thiomaltopyranoside undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The hydroxyl groups in the maltose moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Decylbeta-D-thiomaltopyranoside has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Decylbeta-D-thiomaltopyranoside involves its ability to interact with hydrophobic regions of membrane proteins, disrupting lipid-protein interactions and maintaining protein integrity . This interaction helps in the solubilization and stabilization of membrane proteins, making them accessible for further study and analysis .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Decylbeta-D-thiomaltopyranoside is unique due to its specific structure, which includes a thioglycosidic bond that enhances its ability to solubilize membrane proteins while maintaining their native structure . This property makes it particularly valuable in the study of membrane-bound proteins and their functions .
Propiedades
Fórmula molecular |
C22H42O10S |
|---|---|
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-decylsulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C22H42O10S/c1-2-3-4-5-6-7-8-9-10-33-22-19(29)17(27)20(14(12-24)31-22)32-21-18(28)16(26)15(25)13(11-23)30-21/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21+,22+/m1/s1 |
Clave InChI |
YZNNXXWNKQOETJ-OIPHLDJMSA-N |
SMILES isomérico |
CCCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
SMILES canónico |
CCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13030596.png)
![1-phenyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13030600.png)
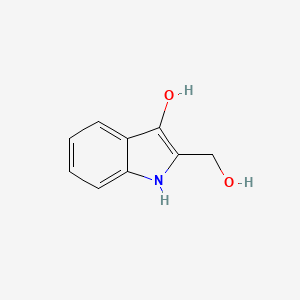
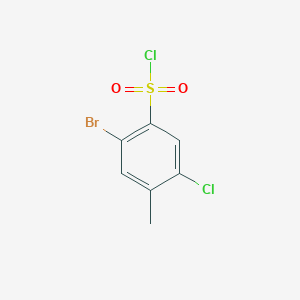

![8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B13030619.png)
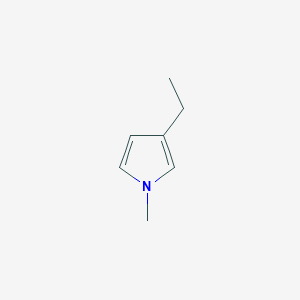
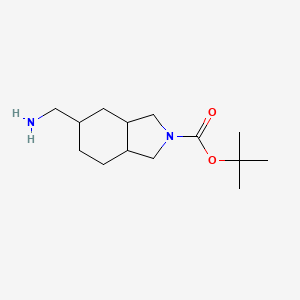
![1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine](/img/structure/B13030640.png)
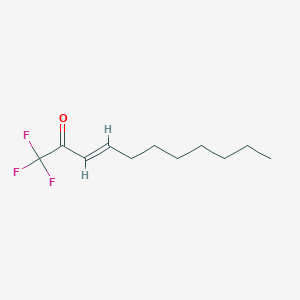


![(2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13030655.png)
